molecular formula C16H17N5OS2 B4509859 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4509859
M. Wt: 359.5 g/mol
InChI Key: GDCFEESTYCTZND-UHFFFAOYSA-N
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Description

N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring fused with a thiazole-carboxamide moiety. The benzyl substituent at the 5-position of the thiadiazole and the isopropylamino group on the thiazole are critical for its stereoelectronic profile and biological interactions.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-10(2)17-15-18-12(9-23-15)14(22)19-16-21-20-13(24-16)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCFEESTYCTZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the thiadiazole and thiazole rings through cyclization reactions. Common reagents used in these reactions include sulfur, hydrazine, and various amines. The reaction conditions usually involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. Solvents like ethanol, methanol, and acetonitrile are often used to facilitate these reactions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide have been tested against various bacterial strains. In a study where similar compounds were synthesized, they demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria at concentrations of 50 μg/well and 100 μg/well .

CompoundZone of Inhibition (mm)Bacterial Strain
12a24Staphylococcus aureus
12b10Escherichia coli
12c16Proteus vulgaris

Anticancer Properties
Compounds with thiadiazole rings have also shown promise in anticancer research. A study highlighted the synthesis of thiazolidine derivatives that exhibited antiproliferative activity against various cancer cell lines including MDA-MB-231 and HCT116 . The structure of this compound suggests potential efficacy against cancer due to its ability to interact with biological targets involved in cell proliferation.

Agricultural Applications

Pesticidal Activity
The compound's structural features may confer pesticidal properties. Similar compounds have been evaluated for their effectiveness as fungicides and herbicides. The presence of the thiazole and thiadiazole rings is known to enhance biological activity against plant pathogens . Studies have indicated that modifications in these structures can lead to increased efficacy in pest control.

Synthesis and Structural Modifications

Synthetic Routes
The synthesis of this compound can be achieved through various multicomponent reaction strategies. Recent advancements include microwave-assisted synthesis which improves yield and reduces reaction time .

Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The introduction of different substituents on the thiadiazole and thiazole rings can significantly alter its pharmacological profile. For example, studies have shown that varying the benzyl group can enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / CAS No. Core Structure Substituents/Modifications Key Properties/Findings Reference
Target Compound (CAS: 1219581-60-8) 1,3,4-Thiadiazol-2(3H)-ylidene + Thiazole-carboxamide 5-Benzyl, 2-(propan-2-ylamino) Industrial-grade availability (99% purity)
MSO (N-[3-Methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) 1,3,4-Thiadiazol-2(3H)-ylidene + Acetamide 3-Methyl, 5-sulfo Auto-oxidation product; linked to methazolamide metabolism and Stevens-Johnson syndrome
4g (N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide) 1,3,4-Thiadiazole + Benzamide 3-Methylphenyl, dimethylamino-acryloyl IR-confirmed C=O stretches; moderate yield (82%)
Compound 6a (3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-oxopropanenitrile)) Thienothiophene + Thiadiazolylidene Diphenyl, cyano, oxopropanenitrile High molecular weight (775 g/mol); IR-confirmed C≡N and C=O groups

Biological Activity

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Thiadiazole Ring : Utilizing appropriate reagents to construct the thiadiazole framework.
  • Introduction of the Benzyl Group : This step enhances the lipophilicity and biological activity.
  • Formation of the Thiazole Ring : A critical step for imparting biological properties.
  • Coupling with Propan-2-ylamine : This final step yields the target compound.

Anticancer Activity

Research has demonstrated that compounds containing thiadiazole and thiazole moieties exhibit potent anticancer activity. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM depending on substituents and structural modifications .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess substantial antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups at specific positions enhances this activity. For example, compounds with chloro or bromo substitutions have shown increased efficacy against various bacterial strains .

Antioxidant Potential

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress-related damage in cells. Studies indicate that derivatives with hydroxyl or methoxy groups exhibit enhanced antioxidant capabilities .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Substituent TypePositionEffect on Activity
Electron-withdrawing (Cl/Br)ParaIncreased antimicrobial activity
Electron-donating (-OCH₃/-OH)ParaEnhanced anticancer and antioxidant potential

These findings suggest that careful modification of substituents can optimize the pharmacological profiles of thiadiazole derivatives.

Case Studies

Several studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Effects : A study evaluated a series of thiadiazole derivatives against MCF-7 cells, showing a correlation between specific substitutions and increased cytotoxicity .
  • Antimicrobial Efficacy : Research demonstrated that compounds with halogenated phenyl groups exhibited broad-spectrum antimicrobial activity against both bacterial and fungal strains .
  • Antioxidant Studies : The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing that certain derivatives significantly reduced oxidative stress markers in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

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